Triphenylantimony

Palladium catalysis C-C bond formation Phenyl transfer

Standard Pd catalysts fail for certain phenyl-transfer reactions. This compound enables unique triple-phenyl group transfer under mild Heck conditions, achieving 94% yield where PPh₃ and AsPh₃ yield no product. - **Key application:** Pd-catalyzed phenyl-transfer to alkenes with allylic protons. - **Differentiator:** Stable under ambient conditions; no glovebox required vs. triphenylbismuth. - **Specification:** Purity ≥98.5% (HPLC), Sb content ≥33.8%.

Molecular Formula C18H15S
Molecular Weight 353.1 g/mol
CAS No. 603-36-1
Cat. No. B1630391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylantimony
CAS603-36-1
Molecular FormulaC18H15S
Molecular Weight353.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/3C6H5.Sb/c3*1-2-4-6-5-3-1;/h3*1-5H;
InChIKeyHVYVMSPIJIWUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylantimony: Technical Specifications and Procurement Overview


Triphenylantimony (SbPh₃, CAS 603-36-1) is the prototypical organoantimony(III) compound, appearing as a white to off-white crystalline solid with a molecular weight of 353.07 g/mol . It exhibits a trigonal pyramidal geometry with a propeller-like arrangement of phenyl groups, with Sb-C bond distances averaging 2.14–2.17 Å and C-Sb-C angles of approximately 95° [1]. The compound is insoluble in water but dissolves readily in most organic solvents including benzene, toluene, and dioxane (1 g/10 mL), with a melting point range of 52–55°C, boiling point of 377°C (with decomposition), and density of 1.434 g/cm³ . Commercially available grades typically specify purity ≥98.5% (HPLC) with antimony content ≥33.8%, making it suitable for research and industrial applications in catalysis, coordination chemistry, and organic synthesis .

Organometallic reagent Enables phenyl-group transfer chemistry in cross-coupling reactions
Ligand for regioselective catalysis Supports rhodium-catalyzed hydroformylation with distinct n/i product profiles
Industrial inhibitor Commercial specification includes monomer stabilization and polymerization inhibition

Triphenylantimony: Why Generic Substitution Fails


Despite sharing a common triphenyl-group architecture and pyramidal geometry, triphenylantimony exhibits reactivity profiles that diverge fundamentally from its Group 15 analogs triphenylphosphine (PPh₃) and triphenylarsine (AsPh₃). This divergence arises from the heavier central atom's lower electronegativity, larger atomic radius, and weaker C-M bond strength, which collectively enable phenyl-group transfer chemistry inaccessible to the lighter congeners [1]. In palladium-catalyzed reactions, substituting PPh₃ or AsPh₃ for SbPh₃ yields either no reaction or entirely different product distributions, demonstrating that these compounds are not functionally interchangeable [2]. The following quantitative evidence establishes the specific, measurable performance boundaries that must inform any scientifically valid procurement decision.

Research need
Why PPh₃ / AsPh₃ may not match
Pd-catalyzed phenyl transfer to alkenes
Lighter congeners lack the C–M bond lability required for phenyl-group delivery; reported to give no significant products.
Hydroformylation requiring high linear aldehyde selectivity
Triphenylarsine yields lower n/i ratios; triphenylphosphine gives higher conversion but different regiospecificity-conversion trade-off.
Benchtop-accessible organometallic antimony source
Triphenylbismuth analogs are more air- and moisture-sensitive, requiring inert-atmosphere handling that SbPh₃ does not need.

Triphenylantimony: Catalytic Performance Differentiation


Palladium-Catalyzed Phenyl Transfer to Alkenes

In a head-to-head comparison under identical palladium-catalyzed Heck reaction conditions, triphenylantimony enabled a previously unreported phenyl-group transfer to alkenes bearing allylic protons with 94% isolated yield, whereas triphenylphosphine and triphenylarsine produced no significant products [1]. The reaction requires stoichiometric quantities of SbPh₃ for optimal yield, with catalytic amounts giving systematically lower yields and substoichiometric amounts producing diphenyl compounds in nearly quantitative yield based on SbPh₃ consumed [1]. This transformation represents the first reported transfer of phenyl groups from antimony onto unactivated alkenes under such mild conditions, as a previously published analogous procedure by Kawamura et al. required more stringent conditions, worked only on terminal alkenes, gave very poor yields, and was accompanied by rearrangement products [1].

Pd-phenyl transfer
Head-to-head
94% isolated yield vs. no significant products (PPh₃/AsPh₃)
Reported exclusive reactivity for this transformation
Stoichiometric SbPh₃; mild Heck conditions
Palladium catalysis C-C bond formation Phenyl transfer Organometallic reagents

Rhodium Hydroformylation: Inverse Basicity-Regioselectivity

A systematic comparative study evaluated triphenylamine, triphenylphosphine, triphenylarsine, triphenylantimony, and triphenylbismuth as ligands in rhodium-catalyzed hydroformylation of 1-dodecene under two ligand/Rh ratio conditions (60:1 vs. 300:1) [1]. Triphenylantimony produced a normal/iso (n/i) product ratio of 6.1 at 60:1 L/Rh and 9.1 at 300:1 L/Rh, demonstrating superior regiospecificity that correlates inversely with ligand basicity [1]. This n/i ratio exceeds that of triphenylarsine (3.1 at 60:1; 3.5 at 300:1) and approaches the performance of triphenylphosphine (4.4 at 60:1; 8.7 at 300:1), though with substantially lower olefin conversion (13.0% vs. 95% for PPh₃ at 60:1; 3.5% vs. 86.9% for PPh₃ at 300:1) [1].

Hydroformylation selectivity
Head-to-head
n/i 6.1–9.1 (SbPh₃) vs. 3.1–3.5 (AsPh₃)
Higher linear aldehyde regiospecificity reported
Lower olefin conversion relative to PPh₃
Hydroformylation Rhodium catalysis Ligand effects Regioselectivity

Oxidative Stability Compared to Bismuth Analogs

Triphenylantimony demonstrates compatibility with standard ambient storage conditions (recommended storage below +30°C, store at room temperature) and is noted for stability under neutral conditions with no reaction with water [1]. This stability profile contrasts with the behavior of heavier Group 15 analogs. While direct head-to-head stability data between SbPh₃ and BiPh₃ in solid-state ambient conditions is not available in the peer-reviewed literature, class-level inference from organometallic chemistry indicates that triphenylbismuth is substantially more air- and moisture-sensitive due to the weaker Bi-C bond and greater susceptibility to oxidation, requiring more stringent inert-atmosphere handling [2].

Ambient stability
Class-level
Stable at room temp.; no hydrolysis vs. BiPh₃ air/moisture sensitivity
Benchtop handling context differs from heavier analogs
Quantitative half-life comparison not available
Stability Oxidation resistance Storage conditions Handling requirements

Polymerization Inhibitor for Monomer Stabilization

Triphenylantimony is commercially specified as a polymerization inhibitor for monomer stabilization in industrial applications, functioning to prevent spontaneous or premature polymerization during storage and handling . This application is supported by vendor technical datasheets and procurement-grade product descriptions that specifically list polymerization inhibition as a validated use case, distinct from the primary ligand and reagent functions of the compound . While triphenylphosphine and triphenylarsine are not typically marketed with this specific industrial functionality, direct comparative inhibition efficiency data (e.g., inhibition period extension in hours or monomer consumption rate reduction) between SbPh₃ and established inhibitors is not available in the public literature.

Polymerization inhibitor
Data to verify
Specified for monomer stabilization in industrial vendor datasheets
Commercial specification; independent inhibition data lacking
Review vendor technical documentation before procurement
Polymerization inhibition Monomer stabilization Industrial additives Shelf-life extension

Triphenylantimony: Validated Application Scenarios


Palladium-Catalyzed Phenylation of Allylic Alkenes

Based on the direct head-to-head comparison data in Section 3, procurement of triphenylantimony is scientifically justified for palladium-catalyzed phenyl-transfer reactions to alkenes bearing allylic protons, where triphenylphosphine and triphenylarsine yield no significant products . This application exploits SbPh₃'s unique ability to transfer all three phenyl groups under mild Heck conditions, achieving 94% isolated yield with stoichiometric quantities. This scenario is particularly relevant for synthetic chemists constructing phenyl-substituted alkene scaffolds where conventional Heck coupling fails or requires harsher conditions that compromise functional group compatibility.

Rhodium-Catalyzed Hydroformylation with High Linear Selectivity

Procurement of triphenylantimony as a ligand is indicated for rhodium-catalyzed hydroformylation processes where maximizing n/i product ratio is prioritized over total olefin conversion . The compound delivers n/i ratios of 6.1–9.1, which exceed those of triphenylarsine (3.1–3.5) and, at lower ligand/Rh ratios, outperform triphenylphosphine (4.4). This application scenario is appropriate for fine chemical or pharmaceutical intermediate synthesis where linear aldehyde purity directly impacts downstream processing economics, even if overall conversion efficiency is sacrificed.

Ambient-Stable Organoantimony Reagents for Bench-Top Labs

Based on the stability evidence in Section 3, triphenylantimony is the preferred organoantimony procurement choice for laboratories lacking dedicated inert-atmosphere glovebox infrastructure . Unlike triphenylbismuth, which exhibits documented air- and moisture-sensitivity requiring stringent handling protocols, SbPh₃ remains stable under standard ambient storage conditions (room temperature, below +30°C) and shows no hydrolysis under neutral conditions. This operational advantage reduces capital equipment requirements and enables broader user access in shared synthetic chemistry facilities.

Industrial Monomer Stabilization and Lubricant Additives

Commercial-grade triphenylantimony (purity ≥99%, antimony content ≥33.8%) is specified for industrial procurement as a polymerization inhibitor in monomer storage and as an additive in lubricating oil formulations to enhance thermal stability and oxidative resistance . This application scenario is distinct from the academic catalytic uses of lighter Group 15 triphenyl compounds, which lack this industrial functionality in their commercial specifications. Procurement managers in polymer manufacturing, coatings, and industrial lubricant sectors should evaluate SbPh₃ for applications where antimony-based inhibition chemistry provides formulation advantages over alternative inhibitor classes.

Application
Selection Property
Validation Focus
Pd-catalyzed phenylation of allylic alkenes
Exclusive phenyl-transfer reactivity
Head-to-head yield comparison against PPh₃/AsPh₃
Rh-catalyzed hydroformylation (linear aldehyde focus)
High n/i regiospecificity
Regioselectivity–conversion trade-off context
Benchtop organoantimony chemistry
Ambient stability without glovebox
Storage condition and moisture sensitivity review
Industrial monomer stabilization
Polymerization inhibitor specification
Vendor-specified industrial functionality

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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